molecular formula C18H20N2O4 B5095982 N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide

N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B5095982
M. Wt: 328.4 g/mol
InChI Key: QTQQWGHCXJVCGQ-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide: is an organic compound characterized by its unique structure, which includes a butoxyphenyl group, a methyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-3-4-12-24-15-10-8-14(9-11-15)19-18(21)16-6-5-7-17(13(16)2)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQQWGHCXJVCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, forming 2-methyl-3-nitrobenzoic acid.

    Amidation: The nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with 4-butoxyaniline under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: N-(4-butoxyphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Various N-(substituted phenyl)-2-methyl-3-nitrobenzamides.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-butoxyaniline.

Scientific Research Applications

N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)-2-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-methoxyphenyl)-2-methyl-3-nitrobenzamide: Similar structure but with a methoxy group instead of a butoxy group.

    N-(4-butoxyphenyl)-2-methyl-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position instead of the 3-position.

Uniqueness

N-(4-butoxyphenyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The butoxy group provides lipophilicity, enhancing its ability to interact with lipid membranes, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.

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